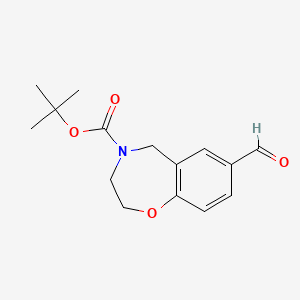

tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Descripción

tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered ring containing both oxygen and nitrogen atoms. The tert-butyl carbamate (Boc) group at the 4-position serves as a protective group for the secondary amine, enhancing stability during synthetic modifications. The 7-formyl substituent provides a reactive aldehyde moiety, enabling further functionalization via nucleophilic addition or cross-coupling reactions. This compound is of significant interest in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active molecules targeting neurological disorders or inflammatory pathways .

Propiedades

IUPAC Name |

tert-butyl 7-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-6-7-19-13-5-4-11(10-17)8-12(13)9-16/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKVZIVLAMMNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate typically involves multiple steps, starting with the formation of the benzoxazepine core. One common approach is the cyclization of appropriate amino alcohols with formic acid or its derivatives under acidic conditions. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and a strong acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoxazepines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that tert-butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate may interact with specific molecular targets within biological systems, influencing enzyme or receptor activities. These interactions could lead to various biological effects, making this compound of interest for drug development and therapeutic applications.

Case Studies

Several studies have explored the compound's potential as an anticancer agent. For instance, derivatives of similar oxazepine compounds have shown cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell survival .

Organic Synthesis

Reactivity and Synthesis

The compound can participate in various organic reactions due to its functional groups. Typical reactions include:

- Oxidation : Using potassium permanganate.

- Reduction : Utilizing lithium aluminum hydride.

- Nucleophilic Substitution : Involving various nucleophiles depending on the desired product.

Synthetic Routes

A common synthetic route involves the cyclization of appropriate precursors under controlled conditions to yield this compound. This versatility in synthesis highlights its potential as a building block for more complex molecules .

Interaction Studies

Interaction studies focusing on the binding affinity of this compound to various enzymes and receptors have been conducted. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for developing new drugs or improving existing ones based on this compound's structure .

Mecanismo De Acción

The mechanism by which tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Heterocyclic Variations

- The pyrido-oxazepine variant (C₁₃H₁₇ClN₂O₃) incorporates a fused pyridine ring, altering electronic properties and solubility compared to the benzo-fused parent compound. This structural modification may enhance binding affinity in kinase inhibitors but reduces synthetic accessibility due to increased ring strain .

Stability and Handling

- Boc Protection: All tert-butyl carbamate derivatives exhibit enhanced stability under basic and nucleophilic conditions, facilitating storage and handling. However, the formyl group’s inherent sensitivity to oxidation necessitates inert atmosphere protocols, which are less critical for halogenated analogues .

- Hazard Classification: Bromo and chloro derivatives are classified as irritants, requiring 2–8°C storage. No hazard data are available for the formyl compound, though aldehydes generally require careful handling due to volatility and reactivity .

Actividad Biológica

tert-Butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a complex organic compound belonging to the oxazepine class of heterocyclic compounds. Its structure includes a tert-butyl group and a formyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity based on recent research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

The compound features a seven-membered ring containing nitrogen and oxygen, typical of oxazepines. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Cyclization of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions .

- Use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Binding to enzymes or receptors , modulating their activity.

- Influencing cellular pathways , which may lead to therapeutic effects .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth, indicating potential antimicrobial effects .

- Analgesic Effects : Related compounds have shown analgesic properties in animal models, suggesting that this compound may also possess pain-relieving capabilities .

Case Studies and Research Findings

- In Vitro Studies : Interaction studies have shown that this compound can influence enzyme activities related to inflammation and pain pathways. For example, it may inhibit prostaglandin synthetase activity, which is crucial in the inflammatory response .

- Animal Models : In vivo studies using mouse models have evaluated the compound's efficacy in reducing gastric damage and its analgesic effects compared to standard analgesics like zomepirac .

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that while some derivatives exhibit low toxicity towards mammalian cells, further studies are required to establish the safety profile of this compound .

Comparative Analysis with Related Compounds

A comparative analysis reveals that structurally similar compounds often share biological activities. The following table summarizes the activities of various related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 7-formyl-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate?

- Methodology : A common approach involves functionalizing the benzoxazepine scaffold via formylation at the 7-position. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) are synthesized using Boc-protection strategies, followed by regioselective formylation using Vilsmeier-Haack or Duff conditions . Post-synthetic purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or methanol .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H-NMR to distinguish formyl proton signals (δ 9.8–10.2 ppm).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- H/C-NMR : Assign protons and carbons using 2D experiments (COSY, HSQC). The tert-butyl group typically appears as a singlet (1.4–1.5 ppm for H; ~28 ppm for C) .

- IR Spectroscopy : Confirm formyl group presence via C=O stretch (~1680–1720 cm) and benzoxazepine C-O-C vibrations (~1240 cm) .

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs for structure solution and refinement. For example, tert-butyl benzoxazepine derivatives exhibit characteristic torsion angles (e.g., C4-C5-N1-C6 = -178.5°) and hydrogen-bonding networks (e.g., N-H···O interactions stabilizing the oxazepine ring) .

- Data Contradiction Analysis : If NMR and crystallographic data conflict (e.g., unexpected diastereomer ratios), perform DFT calculations (B3LYP/6-31G**) to compare theoretical and experimental geometries .

Q. What strategies mitigate competing side reactions during formylation of the benzoxazepine core?

- Methodology :

- Temperature Control : Maintain <0°C during formylation to suppress over-oxidation or ring-opening byproducts.

- Protecting Groups : Use acid-labile tert-butyl carbamate (Boc) protection to prevent nucleophilic attack on the oxazepine nitrogen .

- Work-Up : Quench reactions with aqueous NaHCO to neutralize acidic byproducts and extract impurities via liquid-liquid partitioning .

Q. How do hydrogen-bonding patterns influence the compound’s reactivity in supramolecular assemblies?

- Methodology : Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like chains formed by C=O···H-N interactions. For benzoxazepines, intramolecular H-bonds between the formyl oxygen and adjacent NH groups can restrict conformational flexibility, impacting catalytic or binding properties .

Safety and Handling

Q. What safety protocols are essential for handling tert-butyl 7-formyl derivatives?

- Guidelines :

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation of the formyl group. Use amber vials to avoid photodegradation .

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders (risk code H319/H335) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA code D001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.